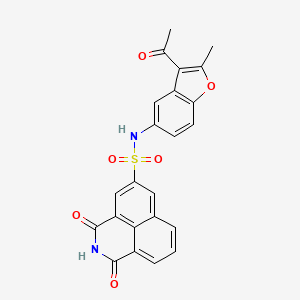
2-Hydroxy-1H-indol-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-1H-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These interactions often involve the formation of covalent bonds, leading to alterations in the target molecules .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways contribute to the broad-spectrum biological activities of indole derivatives .
Result of Action
The diverse biological activities of indole derivatives suggest that they can induce a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 2-Hydroxy-1H-indole-3-carbonitrile, have been found to interact with multiple receptors, contributing to their diverse biological activities . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 2-hydroxy-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with malononitrile under basic conditions, followed by cyclization and oxidation steps . Industrial production methods often utilize multicomponent reactions (MCRs) due to their efficiency and high yield .
Analyse Chemischer Reaktionen
2-hydroxy-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles under acidic conditions.
Major products formed from these reactions include various substituted indoles and heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
2-hydroxy-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Used as a precursor in the synthesis of various biologically active compounds.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbonitrile: Known for its antiviral and anticancer activities.
The uniqueness of 2-hydroxy-1H-indole-3-carbonitrile lies in its specific functional groups, which allow for diverse chemical reactions and applications in multiple fields .
Eigenschaften
IUPAC Name |
2-hydroxy-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPJYDSOBAXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)
![3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)



![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)
![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)


![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372871.png)
![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372875.png)
